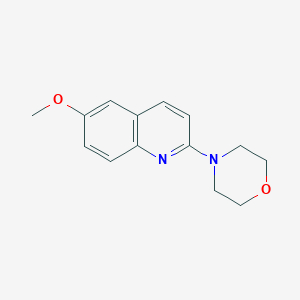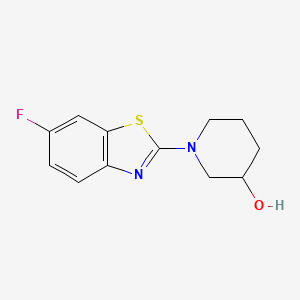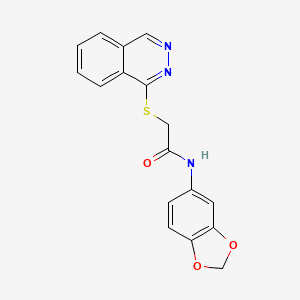
N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features both benzoyl and purinyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Group: This could involve the acylation of an aromatic amine with benzoyl chloride under basic conditions.
Introduction of the Purinyl Group: This step might involve the nucleophilic substitution of a halogenated purine derivative with a thiol group.
Coupling Reaction: The final step could involve coupling the benzoyl and purinyl intermediates through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could occur at the purinyl group, especially if halogenated derivatives are used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purinyl derivatives.
Scientific Research Applications
N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site, blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating cellular responses.
Pathways Involved: Pathways such as signal transduction, apoptosis, or cell proliferation might be affected.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: shares structural similarities with other benzoyl and purinyl derivatives.
Benzoyl Compounds: Such as benzoyl peroxide, commonly used in acne treatment.
Purinyl Compounds: Such as adenine and guanine, which are fundamental components of nucleic acids.
Uniqueness
Structural Features: The combination of benzoyl and purinyl groups in a single molecule is relatively unique.
Biological Activity: The specific biological activities conferred by this combination might differ from those of simpler benzoyl or purinyl compounds.
Properties
Molecular Formula |
C20H15N5O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H15N5O2S/c26-16(10-28-20-17-19(22-11-21-17)23-12-24-20)25-15-9-5-4-8-14(15)18(27)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,25,26)(H,21,22,23,24) |
InChI Key |
MECYRIHWPOMOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12262723.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12262730.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B12262749.png)

![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12262757.png)

![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B12262791.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262798.png)
![2-[(4-Fluorophenyl)methyl]-1,1-dioxo-4-pentyl-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12262808.png)
![3-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12262813.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B12262816.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B12262823.png)
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262824.png)
